molecular formula C19H18FN5O4 B2838314 ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 878729-70-5

ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2838314
CAS No.: 878729-70-5
M. Wt: 399.382
InChI Key: LXTVQJUDRCIUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a dioxopurinoimidazole core

Preparation Methods

The synthesis of ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazole core: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group.

    Addition of the ethyl acetate group: The final step involves the esterification of the imidazole derivative with ethyl acetate.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the fluorophenyl group or the imidazole ring.

Scientific Research Applications

ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The molecular pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular signaling pathways .

Properties

IUPAC Name

ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVQJUDRCIUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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